molecular formula C16H24N4O3S B2989982 N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(thiophen-3-ylmethyl)oxalamide CAS No. 2034461-04-4

N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(thiophen-3-ylmethyl)oxalamide

Cat. No.: B2989982
CAS No.: 2034461-04-4
M. Wt: 352.45
InChI Key: DZHRZXLCGUIGHQ-UHFFFAOYSA-N
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Description

N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(thiophen-3-ylmethyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a dimethylcarbamoyl group and a thiophen-3-ylmethyl group attached to an oxalamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperidine ring. The piperidine ring is first reacted with dimethylcarbamic acid chloride to introduce the dimethylcarbamoyl group. Subsequently, the thiophen-3-ylmethyl group is introduced through a nucleophilic substitution reaction with thiophen-3-ylmethylamine. Finally, the oxalamide moiety is formed by reacting the intermediate with oxalyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography and recrystallization, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves interactions with enzymes or receptors that modulate biological processes.

Comparison with Similar Compounds

This compound is unique in its structure and potential applications. Similar compounds include:

  • N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

  • N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(phenylmethyl)oxalamide

Properties

IUPAC Name

N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-N'-(thiophen-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3S/c1-19(2)16(23)20-6-3-12(4-7-20)9-17-14(21)15(22)18-10-13-5-8-24-11-13/h5,8,11-12H,3-4,6-7,9-10H2,1-2H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHRZXLCGUIGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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